molecular formula C13H26N2O2S B12848709 2-methyl-N-((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide

2-methyl-N-((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide

Cat. No.: B12848709
M. Wt: 274.43 g/mol
InChI Key: HFRUPBVESRLIES-SBAAQIMHSA-N
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Description

2-methyl-N-((3S,4S)-3-methyl-2-oxa-8-azaspiro[45]decan-4-yl)propane-2-sulfinamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((3S,4S)-3-methyl-2-oxa-8-azaspiro[45]decan-4-yl)propane-2-sulfinamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine hydrate, barium oxide, and iodine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The spirocyclic core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group typically yields sulfonamides, while reduction can produce amines.

Scientific Research Applications

2-methyl-N-((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of its interactions with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-methyl-N-((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide is unique due to its specific spirocyclic structure and the presence of both an oxazolidine ring and a sulfinamide group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H26N2O2S

Molecular Weight

274.43 g/mol

IUPAC Name

2-methyl-N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]propane-2-sulfinamide

InChI

InChI=1S/C13H26N2O2S/c1-10-11(15-18(16)12(2,3)4)13(9-17-10)5-7-14-8-6-13/h10-11,14-15H,5-9H2,1-4H3/t10-,11+,18?/m0/s1

InChI Key

HFRUPBVESRLIES-SBAAQIMHSA-N

Isomeric SMILES

C[C@H]1[C@H](C2(CCNCC2)CO1)NS(=O)C(C)(C)C

Canonical SMILES

CC1C(C2(CCNCC2)CO1)NS(=O)C(C)(C)C

Origin of Product

United States

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